molecular formula C12H19N3 B8746656 4-(3,4-Dimethylpiperazin-1-yl)aniline

4-(3,4-Dimethylpiperazin-1-yl)aniline

Cat. No.: B8746656
M. Wt: 205.30 g/mol
InChI Key: OCGBBJFKEQEASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a piperazine ring with methyl groups at the 3- and 4-positions. This compound is of interest in medicinal chemistry due to the piperazine moiety’s versatility in modulating pharmacokinetic properties, such as solubility and bioavailability.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3,4-dimethylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-10-9-15(8-7-14(10)2)12-5-3-11(13)4-6-12/h3-6,10H,7-9,13H2,1-2H3

InChI Key

OCGBBJFKEQEASN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Stereochemistry matters: The 3R,5S-dimethyl isomer (CAS 1033330-43-6) may exhibit distinct biological activity compared to non-chiral analogs .
  • Aniline Modifications: Methoxy or nitro groups (e.g., 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline) enhance electron-withdrawing or donating effects, influencing reactivity in coupling reactions .
  • Hybrid Structures :

    • Compounds like 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline combine piperazine and piperidine moieties, suggesting applications in multitarget drug design .

Pharmacological Potential

  • Drug Intermediate Utility : Piperazine-containing anilines are prevalent in patents for kinase inhibitors (e.g., imidazo[1,2-a]pyridine derivatives) .
  • Safety Profiles : Compounds like 4-[(4-Methylpiperazin-1-yl)methyl]aniline have established safety data sheets (EINECS 200-158-5), suggesting standardized handling protocols .

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